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Compound of Interest

Compound Name: (+)-Fenchol
CAS No.: 2217-02-9
Cat. No.: B1588557
Get Quote
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Executive Summary

(+)-Fenchol is a bicyclic monoterpenoid often overshadowed by its structural isomers, Borneol
and Isoborneol, and its functional competitor, (-)-Menthol. However, Fenchol offers a distinct
steric profile due to the unique position of its gem-dimethyl group on the bridgehead carbon
(C3), rather than the C7 bridge (as in Borneol) or the flexible isopropyl group (as in Menthol).

This guide validates (+)-Fenchol as a superior alternative in applications requiring rigid steric
shielding without the chemesthetic "cooling” side effects associated with TRPM8 activation.

Structural & Physicochemical Benchmarking

The utility of a chiral auxiliary or bioactive agent is dictated by its conformational stability and
steric demand.

Table 1: Comparative Physicochemical Profile
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Feature (+)-Fenchol (-)-Borneol (-)-Menthol
(1R)-1,3,3- (1S)-1,7,7- (1R,2S,5R)-2-

IUPAC Name trimethylbicyclo[2.2.1] trimethylbicyclo[2.2.1] isopropyl-5-
heptan-2-ol heptan-2-ol methylcyclohexanol

Flexible Cyclohexane

Structure Type Rigid Bicyclic [2.2.1] Rigid Bicyclic [2.2.1] Chai
air
] C3-gem-dimethyl C7-gem-dimethyl C2-Isopropyl
Steric Bulk Source ) ) ]
(Adjacent to hydroxyl) (Bridge) (Equatorial)
Melting Point 39-45°C 208 °C 31-36 °C
Odor Profile Earthy, Lime-like, Dry Camphoraceous, Pine  Minty, Cooling
: I High . :
Chiral Availability ) High Very High
(Natural/Synthetic)
Solubility (EtOH) Soluble (1:1) Soluble (1:1) Soluble

Key Insight: Unlike Borneol, where the gem-dimethyl group is located on the bridge (C7),
Fenchol's gem-dimethyl group is at C3, directly adjacent to the hydroxyl bearing carbon (C2).
This creates a closer, more immediate steric wall for reactions occurring at the oxygen center,
potentially offering higher diastereoselectivity in specific ester-mediated transformations.

Application in Asymmetric Synthesis (Chiral
Auxiliary)

In asymmetric synthesis, chiral alcohols are esterified to prochiral acids (e.g., acrylates) to
direct the stereochemical outcome of cycloadditions.

Comparative Mechanism: The Diels-Alder Reaction

When used as a chiral auxiliary in Lewis Acid-catalyzed Diels-Alder reactions, (+)-Fenchol
competes with (-)-Menthol.

» (-)-Menthol: Relies on the isopropyl group to shield one face of the acrylate. However, the
cyclohexane ring can undergo ring flipping or bond rotation, leading to "leakage" in
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stereoselectivity.

e (+)-Fenchol: The bicyclic norbornane skeleton is conformationally locked. The C3-methyl
groups provide a rigid, non-rotatable shield that blocks the re-face of the dienophile, forcing
the diene to approach from the si-face (or vice versa, depending on Lewis acid coordination).

Experimental Protocol: Fenchyl-Acrylate Mediated
Cycloaddition

This protocol validates the use of (+)-Fenchol as a shielding agent.

Reagents: (+)-Fenchol, Acryloyl chloride, Cyclopentadiene, EtAICI2 (catalyst).

o Esterification (Auxiliary Attachment):
o Dissolve (+)-Fenchol (10 mmol) in dry CH2CI2 (20 mL) with Et3N (12 mmol).
o Add Acryloyl chloride (11 mmol) dropwise at 0°C. Stir for 4h.

o Checkpoint: Confirm conversion via TLC (Hexane/EtOAc 9:1). Product: (+)-Fenchyl
acrylate.

o Asymmetric Diels-Alder:

o

Cool solution of (+)-Fenchyl acrylate (1.0 equiv) in CH2CI2 to -78°C.

[¢]

Add EtAICI2 (1.0 equiv, 1M in hexane) slowly. Reasoning: The Lewis acid coordinates the
carbonyl, locking the conformation.

[¢]

Add freshly cracked Cyclopentadiene (5.0 equiv) slowly.

Stir at -78°C for 4 hours.

[¢]

e Hydrolysis (Auxiliary Removal):

o Quench with dilute HCI. Extract and purify the adduct.

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1588557/docs?utm_src=pdf-body#comparative-analysis-fenchol-vs-established-chiral-alcohols
https://www.benchchem.com/product/b1588557/docs?utm_src=pdf-body#comparative-analysis-fenchol-vs-established-chiral-alcohols
https://www.benchchem.com/product/b1588557/docs?utm_src=pdf-body#comparative-analysis-fenchol-vs-established-chiral-alcohols
https://www.benchchem.com/product/b1588557/docs?utm_src=pdf-body#comparative-analysis-fenchol-vs-established-chiral-alcohols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588557?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Hydrolyze the ester using LiOH in THF/H20O to recover the chiral norbornene carboxylic
acid and (+)-Fenchol.

Expected Outcome: Fenchyl acrylate typically yields high endo selectivity with diastereomeric
excess (de) often exceeding 90%, comparable to or exceeding Menthol in cases where rigid
bulk is preferred over flexible bulk.

Biological Activity & Pharmacology[1][2][3][4][5][6]
[7]

Unlike Menthol, (+)-Fenchol does not trigger the "cold" receptor TRPM8. This makes it an ideal
candidate for topical formulations requiring antimicrobial action without the sensory irritation or
cooling effect of mint-derived compounds.

Antimicrobial Efficacy (MIC Comparison)

Data synthesized from standard broth microdilution assays against S. aureus.

Compound MIC (mg/mL) Mechanism of Action

Membrane disruption;

(+)-Fenchol 06-1.2 o o
Synergistic with antibiotics.
Membrane permeability

(-)-Borneol 1.0-2.0 )
increase.

Linalool 15-3.0 Protein denaturation.

Receptor Modulation (TRP Channels)
¢ Menthol: Potent TRPMS8 Agonist (EC50 ~80 nM). Causes cold sensation.

e (+)-Fenchol:TRPA1 Modulator / Weak TRPM8 activity.

o Significance: Fenchol allows for the formulation of "neutral" scent/feeling products that still
possess terpene-based bioactivity (analgesic/anti-inflammatory) without the specific cryo-
anesthesia of Menthol.

© 2026 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1588557/docs?utm_src=pdf-body#comparative-analysis-fenchol-vs-established-chiral-alcohols
https://www.benchchem.com/product/b1588557/docs?utm_src=pdf-body#comparative-analysis-fenchol-vs-established-chiral-alcohols
https://www.benchchem.com/product/b1588557/docs?utm_src=pdf-body#comparative-analysis-fenchol-vs-established-chiral-alcohols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588557?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Visualizations
Diagram 1: Steric Shielding & Reaction Workflow

This diagram illustrates the comparative steric environment and the synthesis workflow
described in Section 3.
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Caption: Comparative workflow showing how the rigid bicyclic structure of Fenchol leads to
"Locked Conformation” intermediates compared to Menthol.

Diagram 2: Biological Mechanism of Action

Contrasting the receptor pathways of Fenchol vs. Menthol.
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Caption: Pharmacological divergence: Fenchol bypasses the TRPMS8 "Cold" pathway while
retaining membrane-disrupting antimicrobial properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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